molecular formula C22H18ClNO3S B4851682 N-(2-benzoyl-4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(2-benzoyl-4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B4851682
M. Wt: 411.9 g/mol
InChI Key: OCNMEHXUHIFFNX-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzoyl Group: The initial step involves the introduction of the benzoyl group to the 2-chlorophenyl ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The next step involves the introduction of the methoxy group at the 2-position of the benzamide ring. This can be done using methanol and a suitable base such as sodium methoxide.

    Methylsulfanylation: The final step involves the introduction of the methylsulfanyl group at the 4-position of the benzamide ring. This can be achieved using methylthiol and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Benzyl derivative

    Substitution: Amino or thiol derivatives

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.

    Interacting with Receptors: It can bind to cellular receptors, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(2-benzoyl-4-chlorophenyl)-2-methoxy-4-(methylsulfanyl)benzamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide: This compound has a similar benzoyl and chlorophenyl structure but differs in the presence of a chloro and N-methylacetamide group.

    N-(2-benzoyl-4-chlorophenyl)-N-methylbenzamide: This compound shares the benzoyl and chlorophenyl structure but lacks the methoxy and methylsulfanyl groups.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO3S/c1-27-20-13-16(28-2)9-10-17(20)22(26)24-19-11-8-15(23)12-18(19)21(25)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNMEHXUHIFFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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